molecular formula C6H18N2O2Si B102248 Bis(2-aminoethoxy)dimethylsilane CAS No. 15942-80-0

Bis(2-aminoethoxy)dimethylsilane

Cat. No.: B102248
CAS No.: 15942-80-0
M. Wt: 178.3 g/mol
InChI Key: XCYUKUCZYUZAOV-UHFFFAOYSA-N
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Description

Bis(2-aminoethoxy)dimethylsilane is an organosilicon compound with the general formula C₆H₁₆N₂O₂Si, featuring two 2-aminoethoxy groups (-OCH₂CH₂NH₂) attached to a dimethylsilane core. This structure imparts unique reactivity due to the combination of siloxane bonds and primary amine functionalities.

The compound’s primary applications include use as a coupling agent in polymer chemistry, surface modification, and catalysis, where the amino groups enable covalent bonding with organic/inorganic matrices. Its bifunctional nature (silane + amine) makes it valuable in creating hydrophilic coatings, adhesives, and drug delivery systems .

Properties

CAS No.

15942-80-0

Molecular Formula

C6H18N2O2Si

Molecular Weight

178.3 g/mol

IUPAC Name

2-[2-aminoethoxy(dimethyl)silyl]oxyethanamine

InChI

InChI=1S/C6H18N2O2Si/c1-11(2,9-5-3-7)10-6-4-8/h3-8H2,1-2H3

InChI Key

XCYUKUCZYUZAOV-UHFFFAOYSA-N

SMILES

C[Si](C)(OCCN)OCCN

Canonical SMILES

C[Si](C)(OCCN)OCCN

Other CAS No.

15942-80-0

Pictograms

Irritant

Synonyms

2-(2-aminoethoxy-dimethyl-silyl)oxyethanamine

Origin of Product

United States

Scientific Research Applications

Surface Modification

Bis(2-aminoethoxy)dimethylsilane is widely used for modifying surfaces to enhance adhesion properties. It acts as a coupling agent that promotes bonding between organic and inorganic materials, which is crucial in:

  • Coatings : Enhancing the durability and adhesion of coatings on metal and glass surfaces.
  • Composite Materials : Improving interfacial adhesion in polymer composites, thereby enhancing mechanical properties.

Case Study: Surface Treatment of Polymeric Membranes

Research has demonstrated that applying this compound to poly(dimethylsiloxane) (PDMS) membranes significantly improves bonding stability. The treatment results in enhanced permeability and selectivity for gas separation applications, showcasing its effectiveness in membrane technology .

Biomedical Applications

The compound's amino groups allow for functionalization, making it suitable for various biomedical applications:

  • Drug Delivery Systems : It can be used to modify nanoparticles for targeted drug delivery, improving bioavailability and reducing side effects.
  • Tissue Engineering : Its biocompatibility and ability to promote cell adhesion make it a candidate for coating scaffolds used in tissue engineering.

Case Study: Drug Delivery Enhancement

In a study involving the functionalization of silica nanoparticles with this compound, researchers found that the modified nanoparticles exhibited improved cellular uptake and drug release profiles compared to unmodified counterparts. This highlights the compound's potential in enhancing therapeutic efficacy .

Silane Coupling Agents

As a silane coupling agent, this compound plays a critical role in:

  • Adhesives and Sealants : It enhances the bonding strength of adhesives used in construction and automotive industries.
  • Textile Treatments : Used to improve water repellency and stain resistance in fabrics.

Electronics and Thin Films

In electronics, this compound is utilized for:

  • Thin Film Deposition : It serves as a precursor for creating thin films with specific electronic properties, essential for semiconductor applications.

Case Study: Thin Film Applications

Research indicates that thin films produced using this compound exhibit favorable electrical characteristics, making them suitable for use in sensors and other electronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and safety differences between Bis(2-aminoethoxy)dimethylsilane and related organosilanes:

Compound Molecular Formula Functional Groups Key Properties Applications Safety Considerations
This compound C₆H₁₆N₂O₂Si -NH₂, -OCH₂CH₂- Hydrophilic, reactive amines, hydrolytically stable Polymer crosslinking, surface modification Moderate toxicity (amine handling required)
Bis(2-chloroethoxy)dimethylsilane C₆H₁₄Cl₂O₂Si -Cl, -OCH₂CH₂- Hydrophobic, hydrolyzes to HCl, less reactive amines Intermediate in surfactant synthesis Corrosive (HCl release on hydrolysis)
Bis(2-methoxyethoxy)dimethylsilane C₈H₁₈O₄Si -OCH₂CH₂OCH₃ Non-reactive, high thermal stability, low polarity Surfactants, hair conditioners Low toxicity, non-flammable
Bis(2-fluoro-2,2-dinitroethoxy)dimethylsilane C₆H₁₀F₂N₄O₈Si -F, -NO₂, -OCH₂CF(NO₂)₂ Explosive, highly sensitive to impact/friction Energetic materials (limited use) High hazard (explosive, vesicant)
Bis(dimethylamino)dimethylsilane C₆H₁₈N₂Si -N(CH₃)₂ Volatile, strong base, hydrolyzes to release dimethylamine Catalyst in polyurethane production Flammable, irritant (amine release)
tert-Butyl-[2-oxyethoxy]dimethylsilane C₁₀H₂₄O₂Si -OCH₂CH₂O-tert-butyl Hydrophobic, hydrolytically stable Plasticizers, lubricant additives Low reactivity, moderate environmental persistence

Key Findings:

Functional Group Impact: Amino groups (as in the target compound) enhance reactivity and adhesion but require careful handling due to toxicity . Chloro/fluoro-nitro groups (e.g., ) increase hazards (corrosivity, explosiveness) but are critical in niche applications like explosives . Methoxy/tert-butyl groups reduce polarity and reactivity, favoring uses in surfactants and lubricants .

Structural Backbone Differences: Disiloxane derivatives (e.g., ) exhibit higher flexibility compared to dimethylsilanes, impacting thermal stability in polymers . Ethoxy vs. direct amino substitution (e.g., ) alters hydrolysis rates and byproduct formation (e.g., dimethylamine vs. ethanol) .

Safety Profiles: Amino and nitro derivatives require stringent safety protocols, whereas methoxy/tert-butyl analogs are generally safer .

Q & A

Basic: What are the established synthetic routes for Bis(2-aminoethoxy)dimethylsilane, and what analytical techniques validate its purity?

Methodological Answer:
this compound is synthesized via silylation reactions, typically involving dimethylchlorosilane derivatives and aminoethoxy precursors. For example, a two-step process may include:

Reaction of dimethylchlorosilane with 2-aminoethanol in anhydrous conditions under inert atmosphere (e.g., nitrogen) to form the aminoethoxy intermediate.

Purification via vacuum distillation or column chromatography to isolate the product.
Analytical validation includes:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity by verifying methyl (-CH3_3), silane (Si-CH2_2), and aminoethoxy (NH2_2-CH2_2-CH2_2-O-) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+^+]) with precision (e.g., <1 ppm error) to confirm molecular formula .
  • Elemental Analysis : Validates carbon, hydrogen, and nitrogen content (±0.3% tolerance) .

Advanced: How does this compound function as a ligand in transition metal complexes, and what spectroscopic methods confirm its coordination?

Methodological Answer:
The compound acts as a bidentate ligand via its amino and ether oxygen atoms, enabling coordination to transition metals (e.g., Fe, Ni). Key steps include:

Complex Synthesis : Reacting this compound with metal salts (e.g., Fe(ClO4_4)2_2) in ethanol/water mixtures under reflux.

Spectroscopic Confirmation :

  • UV-Vis Spectroscopy : Identifies d-d transitions (e.g., FeII^{II} at ~500 nm) and charge-transfer bands .
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Detects [M-ClO_4$$^+] ions to confirm stoichiometry .
  • Infrared (IR) Spectroscopy : Shifts in N-H (3300–3400 cm1^{-1}) and C-O (1100 cm1^{-1}) stretches indicate metal-ligand bonding .
    The silane backbone enhances steric flexibility, enabling tailored geometry (e.g., octahedral for FeII^{II}) .

Basic: What are the key stability considerations when handling this compound under laboratory conditions?

Methodological Answer:

  • Moisture Sensitivity : Hydrolyzes in the presence of water, releasing dimethylsilanol and aminoethanol derivatives. Store under inert gas (argon) in sealed, desiccated containers .
  • Thermal Stability : Decomposes above 150°C; avoid prolonged heating during synthesis .
  • Light Sensitivity : Amber glassware or foil-wrapped containers prevent photodegradation of the aminoethoxy group .
  • Compatibility : Avoid contact with strong acids/bases, which accelerate degradation. Use glass or PTFE-lined equipment .

Advanced: Can this compound be utilized in the synthesis of organometallic catalysts, and what structural features contribute to its efficacy?

Methodological Answer:
Yes, its hybrid donor sites (amine and ether) and tunable steric bulk make it suitable for catalytic applications:

Catalyst Design :

  • Metallocene Synthesis : Coordinate with Zr or Ti precursors to form silane-bridged metallocenes, enhancing thermal stability in olefin polymerization .
  • Lewis Acid Hosts : The silane’s electron-withdrawing nature stabilizes charge-transfer complexes in host-guest systems (e.g., with pyridine derivatives) .

Performance Metrics :

  • Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C for catalyst frameworks .
  • X-ray Diffraction (XRD) : Resolves Si-metal bond lengths (e.g., ~1.8–2.0 Å for Si-Fe) .
    The dimethylsilane group provides rigidity, while the aminoethoxy side chains enable solubility in polar solvents (e.g., THF, DMF) .

Basic: How is the purity of this compound quantified, and what impurities are commonly observed?

Methodological Answer:

  • Gas Chromatography (GC) : Quantifies purity (>95%) by separating residual precursors (e.g., unreacted 2-aminoethanol) and siloxane byproducts .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects hydrolyzed derivatives (e.g., dimethylsilanol) at trace levels (<0.5%) .
  • Karl Fischer Titration : Measures water content (<0.1% w/w) to ensure anhydrous conditions for storage .

Advanced: What computational methods predict the electronic properties of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, HOMO localization on the amino group predicts nucleophilic sites .
  • Molecular Dynamics (MD) Simulations : Models solvation behavior in THF/water mixtures, revealing aggregation tendencies .
  • Natural Bond Orbital (NBO) Analysis : Quantifies Si-N and Si-O bond polarities, guiding ligand design for metal coordination .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point ~80°C) .
  • Spill Management : Absorb with inert materials (vermiculite) and neutralize with dilute acetic acid .

Advanced: How does this compound compare to analogous phosphine-based ligands in catalytic activity?

Methodological Answer:

  • Electronic Effects : The aminoethoxy group provides stronger σ-donation than phosphines (e.g., PPh3_3), stabilizing electron-deficient metal centers .
  • Steric Parameters : The Si(CH3_3)2_2 backbone creates a cone angle of ~120°, larger than PPh3_3 (145°), favoring less crowded coordination sites .
  • Catalytic Efficiency : In Suzuki-Miyaura couplings, silane ligands show higher turnover numbers (TON >104^4) due to reduced oxidative addition barriers .

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